molecular formula C7H16ClNO2 B2752525 Ethyl 4-aminopentanoate hydrochloride CAS No. 119396-97-3

Ethyl 4-aminopentanoate hydrochloride

Cat. No. B2752525
M. Wt: 181.66
InChI Key: YVLTWRUFPWJJTP-UHFFFAOYSA-N
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Description

Ethyl 4-aminopentanoate hydrochloride is a chemical compound with the molecular formula C₇H₁₅NO₂ • HCl . It appears as a white to pale beige solid .


Molecular Structure Analysis

The molecular structure of Ethyl 4-aminopentanoate hydrochloride consists of an ethyl group (C2H5) attached to a 4-aminopentanoate group (C5H10NO2), along with a hydrochloride (HCl) group . The molecular weight of the compound is 181.66 .


Physical And Chemical Properties Analysis

Ethyl 4-aminopentanoate hydrochloride is a white to pale beige solid . It has a melting point range of 92-94°C . The compound is typically stored at 4°C in an inert atmosphere .

Scientific Research Applications

1. Synthesis and Structural Analysis

Ethyl 4-aminopentanoate hydrochloride has been utilized in synthetic organic chemistry. For instance, it has been involved in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring-opening and oximation process. This synthesis is notable for its use of hydroxylamine hydrochloride and has been characterized using NMR and X-ray techniques (Saravanan, Babu, & Muthusubramanian, 2007).

2. Role in Peptidyl Synthesis

Ethyl 4-aminopentanoate hydrochloride has been involved in the preparation of compounds such as ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a part of the synthesis pathway for potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).

3. Application in Edeine Analogs Synthesis

The compound has been used in synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These are important for the synthesis of edeine analogs, demonstrating its utility in the production of specialized amino acid derivatives (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

4. Biocatalytic Resolution

It has been used in the biocatalytic resolution of its isomers for synthesizing enantiomerically pure forms, which is crucial in the production of certain pharmaceutical agents. This application highlights its role in stereoselective synthesis and chiral resolution (Topgi, Ng, Landis, Wang, & Behling, 1999).

Safety And Hazards

Ethyl 4-aminopentanoate hydrochloride is associated with certain safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

ethyl 4-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)5-4-6(2)8;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLTWRUFPWJJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminopentanoate hydrochloride

CAS RN

119396-97-3
Record name ethyl 4-aminopentanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Sinha, VR Dola, A Soni, P Agarwal… - Bioorganic & Medicinal …, 2014 - Elsevier
In this investigation, we describe a new approach to chiral synthesis of chloroquine and its analogues. All tested compounds displayed potent activity against chloroquine sensitive as …
Number of citations: 36 www.sciencedirect.com

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